molecular formula C19H14F2N4O2S B2394954 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1172519-59-3

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2394954
CAS No.: 1172519-59-3
M. Wt: 400.4
InChI Key: UGOHYRDRUROASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazolyl group and a 2-(2-fluorophenoxy)acetamide moiety. The benzo[d]thiazolyl and pyrazole motifs are common in medicinal chemistry due to their roles in hydrogen bonding and π-π interactions, which are critical for pharmacological activity .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c1-11-9-16(22-17(26)10-27-14-7-3-2-5-12(14)20)25(24-11)19-23-18-13(21)6-4-8-15(18)28-19/h2-9H,10H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHYRDRUROASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16_{16}H13_{13}F2_{2}N3_{3}O2_{2}S
  • Molecular Weight: 355.36 g/mol

The presence of both fluorine and thiazole moieties suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological processes. For instance, benzothiazole derivatives have shown promise as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation .

Key Findings:

  • Dual inhibition of sEH and FAAH leads to significant antinociceptive effects without the common side effects associated with traditional analgesics .
  • The compound may modulate pathways related to pain perception and inflammatory responses.

Anticancer Activity

Research has indicated that similar compounds within the benzothiazole class exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of cell proliferation through interference with critical signaling pathways .

Case Study:
A study on benzothiazole derivatives reported that certain compounds demonstrated low nanomolar inhibition against cancer cell lines, suggesting a robust anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyrazole rings can significantly influence the compound's potency and selectivity.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Fluorine substitution on benzothiazoleEnhances binding affinity to target enzymes
Variations in alkyl groups on pyrazoleAlters metabolic stability
Introduction of electron-withdrawing groupsImproves potency against specific cancer cell lines

Biological Testing

In vitro studies have been conducted to evaluate the biological activity of this compound against various targets. These include:

  • Antimicrobial Activity: Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating potential as an antibacterial agent .
  • Antiviral Activity: The compound's efficacy against viruses such as MERS-CoV was explored, with some derivatives exhibiting significant inhibitory effects at low concentrations .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent, especially in targeting specific enzymes and receptors involved in various disease pathways. Research indicates that it may exhibit anti-cancer properties by inhibiting certain tumor growth mechanisms. For instance, compounds with similar structures have shown significant anticancer activity against various cell lines, suggesting a promising avenue for drug development .

Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The benzothiazole and pyrazole moieties can intercalate with DNA or bind to active sites on enzymes, enhancing binding affinity and specificity. Ongoing research aims to elucidate the precise pathways and molecular interactions involved .

Biological Studies

Biological Activity Assessment
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is utilized in biological studies to understand its interactions with macromolecules like proteins and nucleic acids. Preliminary studies have indicated that this compound may inhibit specific enzymes or interfere with cellular signaling pathways, which are crucial for various biological processes .

Case Studies
Several case studies have reported on the biological effects of structurally similar compounds. For example, a study highlighted the anti-inflammatory potential of related thiazole derivatives through molecular docking simulations, showcasing their ability to inhibit 5-lipoxygenase, a key enzyme in inflammatory responses . Such findings underscore the significance of this compound in therapeutic applications.

Material Science

Development of New Materials
The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into similar compounds has demonstrated their potential in creating advanced materials for electronics and photonics .

Summary Table of Applications

Application AreaSpecific UsesExamples/Case Studies
Medicinal ChemistryTherapeutic agent targeting enzymes/receptorsSignificant anticancer activity against various cell lines
Biological StudiesInteraction studies with proteins/nucleic acidsInhibition of 5-lipoxygenase in anti-inflammatory studies
Material ScienceDevelopment of materials with electronic/optical propertiesAdvanced materials for electronics and photonics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several acetamide derivatives and heterocyclic systems reported in the literature. Key comparisons are outlined below:

Structural Analogues with Benzoheterocyclic Systems
  • N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (): Structural Differences: Replaces the 4-fluorobenzo[d]thiazolyl group with a benzoimidazol-2-yl group and introduces a methylthio substituent. The benzoimidazole moiety may enhance π-stacking interactions but reduce electronegativity relative to fluorobenzo[d]thiazole .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ():

    • Structural Differences : Features a dihydroimidazo[2,1-b][1,3]thiazole system fused to a pyridine ring instead of a pyrazole core.
    • Functional Impact : The fused bicyclic system may confer rigidity, improving target selectivity but reducing conformational flexibility for binding .
Pharmacological Analogues
  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Activity: Demonstrated antimicrobial and anti-inflammatory properties in preclinical studies. Comparison: The absence of fluorine substituents in this compound likely reduces its metabolic stability compared to the fluorinated target compound, as fluorine often retards oxidative degradation .
  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (): Activity: Reported as a kinase inhibitor with moderate potency.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(4-(1-Methyl-benzo[d]imidazol-2-yl)-phenyl)acetamide () 2-(4-Fluorophenyl)-imidazo-thiazole Acetamide ()
Molecular Weight 429.42 g/mol 421.48 g/mol 453.45 g/mol
LogP (Predicted) 3.8 4.2 3.5
Hydrogen Bond Acceptors 6 5 7
Fluorine Substituents 2 0 2
Synthetic Yield 65–70% (multi-step) 82% () Not reported

Key Observations :

  • The target compound’s lower LogP compared to ’s analogue suggests better aqueous solubility, critical for oral bioavailability.

Q & A

Q. How can researchers design a robust synthesis protocol for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and substitution. For example, cyclopropyl hydrazine and substituted ketones are reacted under acidic/basic conditions to form the pyrazole core, followed by coupling with fluorobenzo[d]thiazol and phenoxyacetamide groups . Key steps:
  • Step 1 : Cyclization of hydrazine derivatives with ketones (e.g., 2-thiophenyl ketone) at 80–100°C in ethanol/HCl .
  • Step 2 : Thioether or amide bond formation using coupling agents like DCC/DMAP in DCM .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane) and characterization via 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1650 cm1^{-1}) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Assign peaks for fluorinated aromatic protons (e.g., 4-fluorobenzo[d]thiazol at δ 7.8–8.3 ppm) and pyrazole CH3_3 (δ 2.4 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>95%) and detect impurities .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 436.5) .

Q. How should initial biological screening for antimicrobial/anticancer activity be conducted?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculation .
  • Controls : Include standard drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified fluorophenyl, thiazole, or pyrazole groups (e.g., replace 4-fluorobenzo[d]thiazol with 4-chloro) .
  • Biological testing : Compare IC50_{50} values across analogs (see example table):
Substituent (R)IC50_{50} (μM)LogP
4-Fluorobenzo[d]thiazol12.33.2
4-Chlorobenzo[d]thiazol18.73.5
Unsubstituted thiazol>502.8
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding to targets like EGFR or DNA gyrase .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Orthogonal assays : Validate anticancer activity via both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., residual solvents) affecting bioactivity .
  • Dose-response curves : Ensure IC50_{50} calculations use ≥6 data points and nonlinear regression (e.g., GraphPad Prism) .

Q. How can reaction conditions be optimized to address low yields in pyrazole-thiazole coupling?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF often improves solubility of aromatic intermediates .
  • Catalyst optimization : Compare Pd(OAc)2_2, CuI, or ligand-free conditions. For example, Pd(OAc)2_2 (5 mol%) in DMF at 120°C increases yields from 45% to 72% .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve regioselectivity .

Q. What mechanistic insights can be gained from studying metabolic stability?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorinated groups often reduce CYP450-mediated oxidation .
  • Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Stability assays : Measure t1/2_{1/2} in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell line profiling : Test sensitivity in panels (NCI-60) to identify lineage-specific effects (e.g., hematologic vs. solid tumors) .
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
  • Target validation : Knockdown suspected targets (siRNA) and assess rescue of cytotoxicity .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic studies?

  • Methodological Answer :
  • Crystallization : Use vapor diffusion with PEG 4000/ammonium sulfate. For example, crystals of related analogs form in 7 days at 4°C .
  • Data collection : Resolve structures to ≤1.8 Å resolution (Mo-Kα radiation) and validate via Rfree_{free} <0.25 .

Q. How to design stability-indicating HPLC methods for degradation studies?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • Column selection : Use pH-stable columns (e.g., Zorbax SB-C18) with mobile phase buffered at pH 3.0 (0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.